![molecular formula C26H24N2O4S4 B3190165 N,N'-(Dithiobis(2,1-phenylene))bis(4-methylbenzenesulfonamide) CAS No. 3982-42-1](/img/structure/B3190165.png)
N,N'-(Dithiobis(2,1-phenylene))bis(4-methylbenzenesulfonamide)
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex structure due to the presence of the phenylene, sulfonamide, and methyl groups. The exact structure would depend on the specific ways in which these groups are connected .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure. The phenylene group could potentially participate in aromatic substitution reactions, while the sulfonamide groups could be involved in reactions with bases or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its exact molecular structure. These properties could be predicted using computational chemistry methods if the structure of the compound is known .Mechanism of Action
Safety and Hazards
Future Directions
properties
CAS RN |
3982-42-1 |
---|---|
Product Name |
N,N'-(Dithiobis(2,1-phenylene))bis(4-methylbenzenesulfonamide) |
Molecular Formula |
C26H24N2O4S4 |
Molecular Weight |
556.7 g/mol |
IUPAC Name |
4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]disulfanyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C26H24N2O4S4/c1-19-11-15-21(16-12-19)35(29,30)27-23-7-3-5-9-25(23)33-34-26-10-6-4-8-24(26)28-36(31,32)22-17-13-20(2)14-18-22/h3-18,27-28H,1-2H3 |
InChI Key |
APANBHWEBXUZGY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SSC3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SSC3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C |
Other CAS RN |
3982-42-1 |
Origin of Product |
United States |
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